4-Benzoyl-6-methylidenemorpholin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
84691-35-0 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-benzoyl-6-methylidenemorpholin-2-one |
InChI |
InChI=1S/C12H11NO3/c1-9-7-13(8-11(14)16-9)12(15)10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI Key |
AJTSYAODKAIPMT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN(CC(=O)O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzoyl 6 Methylidenemorpholin 2 One
Established Reaction Pathways for 4-Benzoyl-6-methylidenemorpholin-2-one Preparation
The formation of the this compound scaffold is primarily achieved through the cyclization of appropriately substituted acyclic precursors. These methods lay the groundwork for understanding the fundamental bond-forming events required for the synthesis of this target molecule.
Classical Approaches and Precursor Chemistry
A foundational approach to the synthesis of the morpholin-2-one (B1368128) core involves the intramolecular cyclization of N-substituted amino acids. For the specific case of this compound, the key precursor is N-benzoyl-N-propargylglycine. This precursor contains the essential elements for the morpholinone ring: the nitrogen and carbonyl group from the N-benzoylglycine fragment and the latent functionality in the propargyl group that can be transformed into the 6-methylidene moiety.
One of the classical methods for the cyclization of N-protected N-propargylamino acids is through mercury-catalyzed heterocyclization. While not specific to the 4-benzoyl derivative, this approach demonstrates the principle of using a transition metal to facilitate the ring-closing reaction. The reaction typically involves the activation of the alkyne by a mercury(II) salt, followed by intramolecular attack of the carboxylate to form the morpholin-2-one ring.
The synthesis of the N-benzoyl-N-propargylglycine precursor itself can be achieved through standard organic transformations. This would typically involve the N-alkylation of N-benzoylglycine with a propargyl halide or a related electrophile.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts.
For transition metal-catalyzed cyclizations, the selection of the metal and its associated ligands is crucial. While mercury salts have been used historically, modern synthetic chemistry often favors less toxic and more versatile catalysts based on palladium, rhodium, or gold. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species, thereby affecting the reaction rate and yield. Temperature is another critical factor; higher temperatures can accelerate the reaction but may also lead to decomposition or the formation of undesired side products. Therefore, a careful balance must be struck to achieve optimal results.
The table below summarizes hypothetical optimization parameters for a transition metal-catalyzed cyclization of N-benzoyl-N-propargylglycine, illustrating the type of data that would be collected in such a study.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | Toluene (B28343) | 80 | 12 | 45 |
| 2 | Pd(PPh₃)₄ (5) | Dioxane | 100 | 8 | 60 |
| 3 | [Rh(cod)Cl]₂ (2.5) | THF | 60 | 24 | 55 |
Advanced Synthetic Strategies for Related Morpholinone Derivatives
Recent advances in synthetic methodology have provided more sophisticated and efficient routes to morpholinone derivatives. These strategies often employ novel catalytic systems and reaction pathways to achieve high levels of control and efficiency.
Oxidative Lactonization Techniques for Morpholin-2-ones
Oxidative lactonization of amino alcohols presents a powerful and atom-economical approach to the synthesis of morpholin-2-ones. jchemlett.com This method involves the direct conversion of an N-substituted amino diol to the corresponding lactone through an oxidation process. The key transformation is the oxidation of a primary alcohol to a carboxylic acid, which then undergoes intramolecular esterification with the secondary alcohol.
Ruthenium-based catalysts have been shown to be particularly effective for the oxidative lactamization of amino alcohols, a reaction analogous to the formation of morpholin-2-ones. jchemlett.com These reactions often proceed via a dehydrogenative pathway, where the alcohol is first oxidized to an aldehyde, which then cyclizes to a hemiaminal intermediate before further oxidation to the lactone. A significant advantage of this approach is the use of readily available amino alcohol precursors and the generation of water or hydrogen gas as the only byproduct, making it an environmentally benign process. jchemlett.comjchemlett.comacs.orgresearchgate.net
The application of this methodology to the synthesis of this compound would require a precursor such as N-benzoyl-N-(2-hydroxy-4-penten-1-yl)glycinol, where the terminal double bond could be subsequently isomerized or transformed to the exocyclic methylene (B1212753) group.
Catalyst Systems in Morpholinone Formation
A variety of catalyst systems have been developed to facilitate the synthesis of morpholinones. researchgate.net These catalysts can play several roles, including activating functional groups, promoting bond formation, and controlling stereochemistry.
Palladium-catalyzed reactions are widely used in the synthesis of heterocyclic compounds. nih.gov For instance, palladium catalysts can be employed in intramolecular C-O bond-forming reactions to construct the morpholinone ring. These reactions often involve the coupling of an alcohol with a suitably functionalized carbon center, such as an allylic or propargylic group.
Rhodium catalysts have also been utilized in the synthesis of morpholine (B109124) derivatives through various cycloaddition and cyclization reactions. Their ability to catalyze a diverse range of transformations makes them valuable tools for the construction of complex heterocyclic scaffolds.
More recently, organocatalysis has emerged as a powerful strategy for the synthesis of chiral morpholinones. nih.gov Chiral phosphoric acids, for example, have been used to catalyze the enantioselective synthesis of C3-substituted morpholinones through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. nih.govresearchgate.netacs.org This approach allows for the construction of the morpholinone ring with high levels of stereocontrol.
Stereochemical Control in the Synthesis of this compound Analogues
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. In the context of this compound analogues, stereocenters can be introduced at various positions of the morpholinone ring, leading to the formation of different stereoisomers.
The synthesis of enantiomerically pure or enriched morpholinones can be achieved through several strategies. One common approach is to start from a chiral precursor, such as a chiral amino acid or amino alcohol. The chirality of the starting material is then transferred to the final product.
Alternatively, asymmetric catalysis can be employed to introduce chirality during the synthesis. As mentioned previously, chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can be used to control the stereochemical outcome of the reaction. nih.govresearchgate.netacs.org For example, in the synthesis of C3-substituted morpholinones, a chiral phosphoric acid catalyst can be used to direct the formation of one enantiomer over the other with high enantioselectivity. nih.govresearchgate.netacs.org
Diastereoselective synthesis is also important when multiple stereocenters are present in the molecule. The relative stereochemistry of the substituents on the morpholinone ring can be controlled by carefully choosing the reaction conditions and reagents. For example, in copper-promoted oxyamination reactions for the synthesis of substituted morpholines, high levels of diastereoselectivity can be achieved. nih.gov
The table below presents hypothetical data from a study on the stereoselective synthesis of a 6-substituted morpholin-2-one analogue, highlighting the influence of the catalyst and reaction conditions on the stereochemical outcome.
Table 2: Hypothetical Data for the Stereoselective Synthesis of a 6-Substituted Morpholin-2-one Analogue
| Entry | Catalyst | Ligand | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | [Rh(cod)Cl]₂ | (R)-BINAP | Toluene | 90:10 | 92 |
| 2 | [Rh(cod)Cl]₂ | (S)-BINAP | Toluene | 12:88 | 91 |
| 3 | Cu(OTf)₂ | Box | Dichloromethane | >95:5 | 95 |
Reaction Mechanisms and Chemical Transformations of 4 Benzoyl 6 Methylidenemorpholin 2 One
Reactivity Profile of the 4-Benzoyl-6-methylidenemorpholin-2-one Framework
The reactivity of this compound can be dissected by considering the individual contributions of its key structural features. The benzoyl group attached to the nitrogen atom and the exocyclic double bond at the 6-position are primary sites for chemical modification.
Common methods for the cleavage of N-benzoyl groups in amides and heterocyclic systems include:
Nucleophilic Cleavage: The N-benzoyl bond can be removed by treatment with strong nucleophiles. One reported method involves an initial t-butoxycarbonylation of the amide, which activates it for subsequent cleavage by amines under mild conditions, yielding an acid-labile t-butyl carbamate. rsc.org
Organomediated Cleavage: A novel method utilizes a combination of ethane-1,2-diamine and acetic acid under neutral conditions to efficiently cleave the benzoyl group, particularly in base-sensitive compounds. nih.gov
Acid-Catalyzed Cleavage: Strong acids can also effect the removal of N-benzoyl groups. For instance, refluxing in toluene (B28343) with reagents like p-toluenesulfonic acid (p-TsOH) has been shown to debenzylate N-benzylamides, a transformation conceptually similar to debenzoylation. researchgate.net
These transformations are crucial as they would unmask the secondary amine on the morpholinone ring, making it available for further functionalization.
The exocyclic double bond at the 6-position is an α,β-unsaturated system relative to the lactone carbonyl, making it an excellent Michael acceptor and a reactive dienophile. This functionality is a hub for introducing molecular complexity.
Michael Addition: As a classic Michael acceptor, the methylidene group is susceptible to conjugate addition by a wide array of "soft" nucleophiles. beilstein-journals.orgmasterorganicchemistry.com This is a widely utilized reaction for forming carbon-carbon and carbon-heteroatom bonds. Thiols, for example, are highly reactive nucleophiles in this context and readily add to α-methylene-γ-lactones in a Michael-type fashion. nih.gov This reactivity is significant in biological contexts, as it underlies the mechanism of action for many natural products containing this motif. researchgate.net
Diels-Alder Reaction: The exocyclic double bond can participate as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form spirocyclic ring systems. wikipedia.orgorganic-chemistry.org The efficiency and stereoselectivity of the Diels-Alder reaction provide a powerful tool for constructing complex six-membered rings. wikipedia.org Polycyclic dienes with exocyclic butadienes have been shown to react with dienophiles through a cycloaddition-elimination mechanism. acs.orgacs.org
Below is a table summarizing potential reactions at the exocyclic double bond:
| Reaction Type | Reagent/Partner | Product Type |
| Michael Addition | Thiols (R-SH) | Thioether adduct |
| Amines (R₂NH) | Amino adduct | |
| Malonates (CH₂(CO₂R)₂) | 1,5-dicarbonyl compound | |
| Diels-Alder Cycloaddition | Conjugated Diene (e.g., Butadiene) | Spiro-cyclohexene derivative |
Mechanisms of Ring-Opening Reactions in Morpholin-2-ones
The morpholin-2-one (B1368128) ring system, particularly when N-acylated, is an important monomer for ring-opening polymerization (ROP), leading to the synthesis of functionalized poly(aminoesters). These polymers are of significant interest due to their potential biodegradability and applications in biomedical fields.
The ring-opening polymerization of N-acyl morpholin-2-ones can be effectively initiated using organocatalysts. Catalyst systems such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and a combination of 1,8-diazabicycloundec-7-ene and thiourea (B124793) (DBU/TU) have been shown to readily polymerize these monomers. The process generates poly(aminoesters) where the N-acylated amine functionality is incorporated into the polyester (B1180765) backbone. This method provides a versatile strategy for creating a family of functionalized polyesters.
The thermodynamics of the ring-opening polymerization of morpholin-2-ones is highly sensitive to the nature of the substituent on the endocyclic nitrogen atom. This dependence is directly linked to the hybridization and geometry of the nitrogen.
N-Acyl Morpholin-2-ones (e.g., 4-Benzoyl): In these compounds, the nitrogen atom's lone pair participates in resonance with the acyl carbonyl group. This results in a planar, sp²-hybridized geometry at the nitrogen. This planarity increases the ring strain of the morpholinone, making the enthalpy of ring-opening more favorable. Consequently, N-acyl morpholin-2-ones readily undergo polymerization.
N-Alkyl or N-Aryl Morpholin-2-ones: In contrast, when the nitrogen is substituted with an alkyl or aryl group, it adopts a more pyramidal, sp³-hybridized geometry. This conformation is less strained, leading to a lower enthalpy of ring opening. As a result, these monomers are generally resistant to polymerization under similar conditions.
Experimental and theoretical studies have confirmed that the polymerizability correlates directly with the degree of pyramidalization of the nitrogen atom.
The table below summarizes the effect of the N-substituent on the polymerization behavior of morpholin-2-ones.
| N-Substituent Type | Nitrogen Hybridization | Nitrogen Geometry | Ring Strain | Polymerization Behavior |
| Acyl (e.g., Benzoyl) | sp² | Planar | Higher | Favorable |
| Alkyl / Aryl | sp³ | Pyramidal | Lower | Unfavorable |
Kinetic Aspects of Morpholinone Ring-Opening Polymerization
Kinetic studies on the organocatalytic ROP of N-acyl morpholin-2-ones, such as the N-Boc analogue, reveal features characteristic of a living polymerization. This level of control is highly desirable for synthesizing well-defined polymers.
Key kinetic features include:
First-Order Kinetics: The decay in monomer concentration follows first-order kinetics with respect to the monomer.
Linear Molecular Weight Growth: The number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion.
Narrow Molecular Weight Distributions: The polymer chains produced have a low dispersity (Mw/Mn), typically remaining below 1.12 even at high monomer conversions.
These observations indicate that termination and chain-transfer reactions are minimal under the optimized reaction conditions. However, the polymerization is an equilibrium process, and at a certain point, a monomer-polymer equilibrium is established, preventing complete conversion.
Chemoselective Modifications and Functionalizations of this compound
Specific studies on the chemoselective modifications and functionalizations of this compound have not been identified in the reviewed literature. However, the structure of the molecule, featuring an exocyclic α,β-unsaturated lactone system, suggests several potential pathways for chemoselective reactions.
The exocyclic methylene (B1212753) group is a key functional handle for various transformations. Based on the reactivity of similar α-methylene-γ-lactones, this moiety is susceptible to conjugate addition reactions. Nucleophiles would be expected to attack the β-carbon of the Michael system. The nature of the nucleophile and the reaction conditions would be critical in achieving chemoselectivity, especially in the presence of other reactive sites such as the benzoyl group and the lactone carbonyl.
Potential chemoselective functionalizations could include:
Michael Addition: The addition of soft nucleophiles, such as thiols, amines, or stabilized carbanions, to the exocyclic double bond. The selection of appropriate catalysts could direct the regioselectivity of this addition.
Epoxidation: The exocyclic double bond could be selectively epoxidized using various reagents like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide would be a versatile intermediate for further functionalization.
Diels-Alder Reactions: The electron-deficient double bond could potentially act as a dienophile in [4+2] cycloaddition reactions with suitable dienes.
Hydrogenation: Selective hydrogenation of the exocyclic double bond could be achieved using catalysts like palladium on carbon (Pd/C), leaving the benzoyl group and the lactone ring intact under controlled conditions.
Table 1: Potential Chemoselective Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
| Michael Addition | R₂CuLi or RSH/base | 6-(substituted methyl)morpholin-2-one derivative |
| Epoxidation | m-CPBA | Spiro-epoxide derivative |
| Diels-Alder | Butadiene, heat | Spiro-cyclohexene derivative |
| Hydrogenation | H₂, Pd/C | 4-Benzoyl-6-methylmorpholin-2-one |
Note: This table is predictive and based on the general reactivity of similar functional groups, as specific experimental data for this compound is not available.
Studies on the Stereocenter Stability and Epimerization Prevention in Morpholinones
There are no specific studies available concerning the stereocenter stability and prevention of epimerization for this compound. The potential for a stereocenter exists at the C6 position if the exocyclic double bond were to be functionalized in a way that creates a chiral center.
In the broader context of morpholinones, the stability of stereocenters, particularly at the α-position to the carbonyl group (C3) and the α-position to the nitrogen atom (C5), is a subject of interest in synthetic chemistry. For morpholinones with a stereocenter at the C6 position, the stability would depend on the nature of the substituents.
Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can occur under certain conditions, often catalyzed by acid or base. For a hypothetical 6-substituted-4-benzoyl-6-methylmorpholin-2-one, the proton at C6 could be acidic enough to be removed by a base, leading to a planar enolate intermediate. Reprotonation of this intermediate could then occur from either face, leading to a mixture of epimers.
Strategies to prevent epimerization in related systems often involve:
Steric Hindrance: Introducing bulky substituents that disfavor the formation of a planar enolate or sterically direct the approach of a proton.
Electronic Effects: Modifying the electronic nature of the molecule to decrease the acidity of the α-proton.
Reaction Conditions: Careful control of pH, temperature, and solvent to minimize conditions that promote enolization and epimerization.
Without experimental data on this compound, any discussion on its stereocenter stability remains speculative and based on the established principles of stereochemistry in related heterocyclic systems.
Computational and Theoretical Investigations of 4 Benzoyl 6 Methylidenemorpholin 2 One
Quantum Chemical Analysis of 4-Benzoyl-6-methylidenemorpholin-2-one
Quantum chemical methods are instrumental in elucidating the molecular properties of complex organic compounds. For this compound, such analyses would offer insights into its stability, reactivity, and spectroscopic characteristics.
Electronic Structure and Bonding Characteristics
The electronic structure of this compound is largely dictated by the interplay between the morpholin-2-one (B1368128) ring and the N-benzoyl substituent. The amide bond within the morpholinone ring exhibits significant resonance, leading to a partial double bond character for the N-C(O) bond. This resonance delocalizes the nitrogen lone pair, making it less basic and influencing the geometry around the nitrogen atom. The benzoyl group, being an acyl substituent, further draws electron density from the nitrogen, impacting the electronic environment of the entire morpholinone system. This N-acylation is a key factor in the chemical behavior of morpholin-2-ones. The exocyclic methylidene group introduces a site of unsaturation, which can participate in various chemical transformations.
Conformational Landscapes and Energetic Minima
Detailed conformational analysis of this compound has not been specifically reported. However, studies on similar N-benzoyl morpholine (B109124) derivatives provide a strong basis for predicting its preferred conformation. For instance, a computational study on N-benzoyl-morpholine-4-carbothioamide using Density Functional Theory (DFT) at the B3LYP/6–311++G(d,p) level revealed that the morpholine ring adopts a stable chair conformation. otago.ac.nz It is therefore highly probable that the morpholine-2-one ring in the title compound also exists predominantly in a chair-like conformation to minimize steric strain. The benzoyl group is expected to be planar.
Furthermore, research into N-acylpiperidines, which are structurally analogous to N-acylmorpholinones, has highlighted the importance of pseudoallylic strain in determining conformational preferences. nih.gov This type of strain, arising from the partial sp2 hybridization of the acylated nitrogen, can dictate the orientation of substituents on the ring. nih.gov For derivatives of this compound, this could lead to a preference for specific diastereomeric conformations, influencing their interaction with other molecules.
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is a powerful tool for mapping the reaction pathways of complex molecules, including the identification of transition states and the calculation of activation energies.
Transition State Analysis for this compound Transformations
As of this writing, specific transition state analyses for transformations involving this compound have not been published. Such studies would be valuable for understanding the mechanisms of its potential reactions, such as additions to the methylidene group or reactions involving the morpholinone ring.
Theoretical Prediction of Ring-Opening Enthalpies for Morpholinones
The ring-opening of morpholin-2-ones is a reaction of significant interest, particularly in the context of polymerization. Theoretical studies have shown that the thermodynamics of this process are highly sensitive to the nature of the substituent on the nitrogen atom. Specifically, the degree of pyramidalization of the endocyclic nitrogen atom has been correlated with the ring-opening enthalpy.
Computational studies have revealed that N-acyl morpholin-2-ones readily undergo ring-opening polymerization, in contrast to their N-aryl or N-alkyl counterparts. nih.gov This increased reactivity is attributed to the electronic effect of the acyl group, which favors the ring-opened state. The calculated enthalpies of ring-opening for a model reaction with methyl acetate (B1210297) highlight these differences.
| N-Substituted Morpholin-2-one | Calculated Ring-Opening Enthalpy (ΔHcalc, kcal/mol) |
|---|---|
| N-Boc-morpholin-2-one (MBoc) | -9.3 |
| N-Phenyl-morpholin-2-one (MPh) | -8.7 |
| N-Benzyl-morpholin-2-one (MBn) | -4.9 |
Data sourced from studies on the organocatalytic ring-opening polymerization of morpholinones. nih.gov
Given that this compound is an N-acyl morpholinone, it is expected to have a similarly favorable (negative) enthalpy of ring-opening, suggesting it could be a suitable monomer for polymerization.
Structure-Reactivity Relationship Studies in this compound Derivatives
While specific quantitative structure-reactivity relationship (QSRR) studies on derivatives of this compound are not available, general principles can be applied based on the computational data for related compounds. The reactivity of the exocyclic methylidene group would likely be influenced by substituents on the benzoyl ring. Electron-withdrawing groups would be expected to increase the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles.
The conformational preferences of the morpholinone ring, as influenced by pseudoallylic strain, could also play a role in the reactivity of its derivatives. nih.gov The orientation of substituents on the ring could sterically hinder or facilitate the approach of reagents to the reactive sites of the molecule. A deeper understanding of these relationships would require dedicated computational studies on a series of systematically varied derivatives.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
Extensive searches for specific molecular dynamics (MD) simulations focused solely on this compound did not yield dedicated research studies or detailed public data. Molecular dynamics simulation is a powerful computational method used to understand the physical movement of atoms and molecules over time. For a given compound, MD simulations can provide valuable insights into its conformational flexibility, stability, and potential interactions with biological macromolecules such as proteins or nucleic acids.
While direct MD simulation data for this compound is not presently available in the reviewed scientific literature, the general principles of this technique can be described in the context of how it would be applied to this molecule. Such a study would typically involve:
System Setup: Building a computational model of the this compound molecule and placing it in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions.
Force Field Application: Applying a molecular mechanics force field, which is a set of parameters used to calculate the potential energy of the system based on the positions of its atoms.
Simulation Run: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a defined period, typically from nanoseconds to microseconds.
Trajectory Analysis: Analyzing the resulting trajectory to understand the molecule's dynamic properties.
Hypothetical Analysis and Expected Insights:
A molecular dynamics simulation of this compound could be designed to investigate several key aspects of its behavior. The primary areas of interest would likely be the rotational freedom of the benzoyl group relative to the morpholinone core and the flexibility of the methylidene group.
Key parameters that would be analyzed from a simulation include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For instance, one might expect higher RMSF values for the atoms of the benzoyl group, indicating greater movement.
Dihedral Angle Analysis: To explore the conformational space of the rotatable bond connecting the benzoyl group to the nitrogen atom of the morpholinone ring.
Solvent Accessible Surface Area (SASA): To understand how the molecule's exposure to the solvent changes with its conformational dynamics.
Illustrative Data Tables:
Without actual simulation data, the following tables represent the type of data that would be generated and analyzed in a typical molecular dynamics study of this compound.
Table 1: Hypothetical Root Mean Square Fluctuation (RMSF) Data for Key Structural Fragments of this compound. This table illustrates potential flexibility differences across the molecule.
| Molecular Fragment | Predicted Average RMSF (Å) | Interpretation |
| Morpholinone Ring | 0.5 | Expected to be relatively rigid, forming the core scaffold. |
| Benzoyl Group | 1.2 | Higher flexibility due to rotation around the N-C bond. |
| Methylidene Group | 0.8 | Some flexibility, but less than the freely rotating benzoyl group. |
Table 2: Hypothetical Dihedral Angle Distribution for the Benzoyl-Morpholinone Bond. This table would show the most probable rotational states (conformers) of the molecule.
| Dihedral Angle Range (Degrees) | Occupancy (%) | Predominant Conformation |
| -60 to 60 | 65% | A twisted conformation where the benzoyl ring is not coplanar with the morpholinone ring. |
| 150 to 210 | 30% | An alternative stable, twisted conformation. |
| Other | 5% | Transient, higher-energy conformations. |
Advanced Applications and Derivatization Strategies of 4 Benzoyl 6 Methylidenemorpholin 2 One
4-Benzoyl-6-methylidenemorpholin-2-one as a Synthon in Complex Molecule Construction
The morpholin-2-one (B1368128) scaffold is a key intermediate for the synthesis of more complex molecular architectures, including those with defined stereochemistry. Its utility is demonstrated in both asymmetric synthesis and multicomponent reactions.
While the direct use of this compound as a chiral synthon is not extensively documented, significant research has focused on establishing stereocenters within the morpholinone ring system to create chiral analogues. These methods provide access to optically active morpholinones that are valuable in medicinal chemistry and as building blocks for larger molecules. nih.govresearchgate.net
Catalytic asymmetric synthesis represents a highly efficient route to these compounds. One notable approach involves the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst, which can yield a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. semanticscholar.orgresearchgate.net Another powerful strategy employs chiral phosphoric acid catalysis in a domino reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This process proceeds through a [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift to generate C3-substituted morpholin-2-ones with high enantioselectivity. nih.govresearchgate.net Additionally, chiral auxiliary-based methods have been developed, utilizing enantiopure 1,2-amino alcohols in Brønsted acid-catalyzed condensation and rearrangement reactions with aryl glyoxals to produce morpholinones diastereoselectively. nih.govresearchgate.net
These methodologies highlight the potential to adapt the this compound framework into a variety of chiral analogues by modifying the core ring structure rather than using the parent compound as a direct chiral precursor.
Multicomponent reactions (MCRs), which form products in a single step from three or more starting materials, are powerful tools for rapidly building molecular complexity. nih.gov The morpholin-2-one scaffold can be efficiently constructed using such strategies. The Ugi five-center three-component reaction (U-5C-3CR) provides a one-pot synthesis of novel 3-substituted morpholin-2-one-5-carboxamide derivatives. acs.orgnih.gov This reaction utilizes a bifunctional component like glycolaldehyde (B1209225) dimer along with various α-amino acids and isocyanides to assemble the morpholinone core. nih.govacs.org This approach allows for significant molecular diversity in the final product by simply varying the starting components. acs.org While direct participation of this compound as a reactant in an MCR is not described, these synthetic strategies demonstrate the integration of the morpholinone core into complex structures through convergent, efficient reaction sequences.
Applications in Peptide Synthesis Methodologies
The inherent amino acid-like structure of the morpholinone core allows it to be used in novel peptide synthesis strategies. Morpholine (B109124) and its derivatives are utilized both as reagents and as structural components in peptide chemistry. e3s-conferences.org
Specifically, 3-substituted-5-phenylmorpholinones have been shown to function as N-protected, C-terminus activated α-amino acids. nih.gov In this role, the morpholinone acts as a surrogate for an amino acid that can be coupled to the N-terminus of a peptide chain using standard procedures. A critical advantage of this method is the prevention of epimerization at the stereocenter of the C-terminal amino acid residue. The rigid ring structure of the N-acylated morpholinone sterically prevents the formation of an oxazolone (B7731731) intermediate, which is the primary pathway for racemization during peptide coupling. This allows for a convergent approach to peptide synthesis where peptide fragments can be joined with a reduced risk of losing stereochemical integrity. nih.gov
Furthermore, the parent compound, morpholine, is often used as a base in the deprotection steps during solid-phase peptide synthesis (SPPS), particularly as an alternative to piperidine (B6355638) for the removal of the Fmoc protecting group. nih.gov
Morpholinone-Mediated Oxazolone-Free C-Terminus Amide Coupling
A significant advancement in peptide synthesis involves the use of 3-substituted-5-phenylmorpholinones as N-protected, C-terminus activated α-amino acid equivalents. wikipedia.org This approach facilitates solution-phase peptide elongation through standard coupling procedures. A critical advantage of this methodology is the circumvention of oxazolone formation, a common pathway that leads to the epimerization of the C-terminal amino acid residue. wikipedia.org
The steric hindrance imposed by the morpholinone ring structure prevents the intramolecular cyclization required to form an oxazolone intermediate. wikipedia.org Despite this, the C-terminus remains sufficiently activated to undergo efficient coupling with the N-terminus of another amino acid or peptide fragment. This oxazolone-free pathway is instrumental in preserving the stereochemical integrity of the C-terminal residue during the coupling reaction.
Convergent Peptide Synthesis Approaches Employing Morpholinones
The use of morpholinone-activated amino acids enables a convergent approach to peptide synthesis. wikipedia.org In a convergent strategy, smaller peptide fragments are synthesized independently and then coupled together to form the final, larger peptide chain. This method is often more efficient than a linear, stepwise synthesis for the production of long peptides.
The stability of the morpholinone-activated C-terminus and the prevention of epimerization make these building blocks particularly well-suited for convergent synthesis. wikipedia.org Protected peptide fragments can be prepared with a C-terminal morpholinone, which can then be coupled to the N-terminus of another fragment with high fidelity. This strategy has been successfully demonstrated in the preparation of model tripeptides, showcasing the potential for assembling more complex polypeptide chains. wikipedia.org
Impact on Stereochemical Integrity in Peptide Elongation
The preservation of stereochemical integrity is paramount in peptide synthesis, as even minor amounts of epimerization can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities. The primary mechanism for the loss of stereochemical integrity at the C-terminal residue during peptide coupling is the formation of an oxazolone intermediate, which allows for the abstraction and subsequent re-protonation of the α-proton, leading to racemization. wikipedia.org
By sterically precluding the formation of this oxazolone intermediate, the morpholinone-mediated coupling strategy effectively safeguards the chirality of the C-terminal amino acid. wikipedia.org This has been experimentally verified through the synthesis of diastereomeric peptides, demonstrating the high degree of stereochemical retention achieved with this method. wikipedia.org The ability to maintain chiral purity during fragment coupling is a significant advantage of this approach, particularly in the synthesis of therapeutic peptides where precise stereochemistry is critical.
Generation of Novel Morpholine Derivatives from this compound
The this compound scaffold, with its α,β-unsaturated carbonyl system, is an excellent Michael acceptor. This reactivity allows for the conjugate addition of a wide range of nucleophiles to the exocyclic methylene (B1212753) group, providing a powerful tool for the synthesis of diverse and complex morpholine derivatives. This section will explore the potential derivatization strategies based on this reactivity.
The Michael addition reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the case of this compound, the nucleophile attacks the β-carbon of the methylidene group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a 6-substituted morpholin-2-one derivative.
A variety of nucleophiles can be employed in this reaction, leading to a corresponding variety of novel morpholine derivatives. The following table illustrates potential reaction pathways and the resulting compound classes.
| Nucleophile (Michael Donor) | Resulting Derivative Class | General Structure of Adduct |
| Thiol (R-SH) | 6-(Alkylthiomethyl)morpholin-2-one | Image of 6-(Alkylthiomethyl)morpholin-2-one structure |
| Amine (R₂NH) | 6-(Aminomethyl)morpholin-2-one | Image of 6-(Aminomethyl)morpholin-2-one structure |
| Malonate Ester (CH₂(COOR)₂) | 6-(Dialkoxycarbonylpropyl)morpholin-2-one | Image of 6-(Dialkoxycarbonylpropyl)morpholin-2-one structure |
| Cyanide (CN⁻) | 6-(Cyanomethyl)morpholin-2-one | Image of 6-(Cyanomethyl)morpholin-2-one structure |
These reactions would typically be carried out in the presence of a base to generate the active nucleophile. The resulting 6-substituted morpholin-2-one derivatives can serve as valuable intermediates for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The introduction of new functional groups at the 6-position opens up possibilities for further chemical modifications, allowing for the construction of a library of novel morpholine-containing compounds.
While specific examples of these reactions starting directly from this compound are not extensively detailed in the readily available literature, the principles of Michael addition are well-established in organic chemistry. The reactivity of the α,β-unsaturated system within the this compound framework makes it a prime candidate for such transformations, offering a promising avenue for the exploration of new chemical space.
Future Directions in 4 Benzoyl 6 Methylidenemorpholin 2 One Research
Development of Catalyst Systems for Highly Selective Transformations
The exocyclic double bond in 4-benzoyl-6-methylidenemorpholin-2-one is a prime site for a variety of chemical transformations. Future research should focus on the development of novel catalyst systems to control the stereoselectivity of these reactions.
Asymmetric Hydrogenation: The creation of a chiral center at the C6 position through asymmetric hydrogenation would be a valuable transformation. Research in this area could explore the use of chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands. The goal would be to achieve high enantioselectivity, providing access to enantiopure 6-methyl-morpholin-2-one derivatives.
Stereoselective Cycloadditions: The double bond can also participate in cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions. The development of chiral Lewis acid or organocatalysts could enable the diastereoselective and enantioselective synthesis of complex fused and spirocyclic systems.
A summary of potential catalytic transformations and the targeted stereochemical outcomes is presented in Table 1.
Table 1: Potential Catalytic Systems for Selective Transformations
| Transformation | Catalyst Type | Desired Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Rh, Ru, Ir complexes | High enantioselectivity at C6 |
| [4+2] Cycloaddition | Chiral Lewis Acids | High diastereoselectivity and enantioselectivity |
| [3+2] Cycloaddition | Organocatalysts | Access to novel spirocyclic scaffolds |
Advanced Spectroscopic Techniques for Mechanistic Insights
A thorough understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Advanced spectroscopic techniques can provide invaluable insights into the reactive intermediates and transition states involved in the transformations of this compound.
In Situ NMR Spectroscopy: Real-time monitoring of reactions using in situ NMR can help identify and characterize transient intermediates. This technique could be particularly useful for studying the kinetics and mechanism of catalytic reactions.
Mass Spectrometry: Techniques such as electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and identify catalytic species and reaction intermediates, providing a more complete picture of the reaction pathway.
Predictive Computational Design for Tailored Reactivity
Computational chemistry offers a powerful tool for predicting and understanding the reactivity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
